Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate is a complex organic compound characterized by its bromomethyl group and difluoropyrrolidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzyl-3,4-difluoropyrrolidine-3-carboxylate as the core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium cyanide (NaCN) or potassium iodide (KI) can be used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acetic acid (CH3COOH) under reflux conditions.
Reduction: LiAlH4 in ether or H2 with a palladium catalyst.
Substitution: NaCN in aqueous solution or KI in acetone.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Cyanides or iodides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It serves as a building block for the development of bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its structural features may play a role. Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways. The bromomethyl group and difluoropyrrolidine ring are key structural features that contribute to its activity.
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)benzoate: Similar in having a bromomethyl group but lacks the difluoropyrrolidine ring.
1-(2-Bromoethyl)-4-(bromomethyl)benzene: Contains bromomethyl groups but has a different core structure.
Uniqueness: Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate is unique due to its combination of a bromomethyl group and a difluoropyrrolidine ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF2NO2/c1-2-21-13(20)15(18)11-19(10-14(15,17)9-16)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUQUKXGDRXZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CC1(CBr)F)CC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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